Allyl propyl sulfide is an organosulfur compound characterized by its unique structure and properties. It is a member of the allyl sulfide family, which includes various sulfur-containing compounds known for their biological activities and applications in food and pharmaceuticals. This compound is primarily sourced from garlic and other Allium species, where it contributes to their characteristic flavors and health benefits.
Allyl propyl sulfide can be derived from natural sources, particularly garlic (Allium sativum), through methods such as steam distillation or organic solvent extraction. It can also be synthesized chemically through various methods, including the reaction of allyl halides with sulfur-containing compounds .
Allyl propyl sulfide belongs to the class of compounds known as allyl sulfides. These compounds are characterized by the presence of an allyl group (a vinyl group with a terminal double bond) attached to a sulfur atom. They are classified based on their structure into several categories, including diallyl sulfides and polysulfides.
Allyl propyl sulfide can be synthesized using several methods:
Allyl propyl sulfide has the molecular formula . Its structure consists of a propyl group attached to a sulfur atom, which is also linked to an allyl group. The InChI representation for this compound is:
Allyl propyl sulfide participates in various chemical reactions, including:
The synthesis often involves monitoring reaction conditions such as temperature and time to optimize yield and purity. Techniques such as nuclear magnetic resonance spectroscopy are employed to analyze products and confirm structures .
The mechanism of action for allyl propyl sulfide involves its interaction with biological systems, particularly its role in modulating various biochemical pathways. It is known to exhibit antioxidant properties and may influence cellular signaling pathways related to inflammation and cancer prevention.
Studies have shown that allyl propyl sulfide can induce apoptosis in cancer cells and enhance detoxification processes in the liver, highlighting its potential therapeutic applications .
Allyl propyl sulfide has several scientific uses:
Allyl propyl sulfide (APS) originates from enzymatic conversions of cysteine-derived precursors in Allium species. The biosynthesis begins with non-proteinogenic amino acid precursors, primarily S-allyl-/S-propyl-L-cysteine sulfoxides (ACSOs/PCSOs), compartmentalized in vacuoles. Upon cellular disruption, the enzyme alliinase (EC 4.4.1.4) catalyzes the hydrolysis of ACSOs/PCSOs, generating unstable sulfenic acids (e.g., allyl/propyl sulfenic acid), pyruvate, and ammonia [3] [8]. Spontaneous condensation of allyl and propyl sulfenic acids forms allyl propyl thiosulfinate, the direct precursor to APS. Subsequent reduction or thermal decomposition of this thiosulfinate yields APS [8]. Crucially, alliinase exhibits substrate promiscuity, accepting both allyl- and propyl-containing sulfoxides, though its affinity varies:
This enzymatic divergence explains the differential abundance of APS precursors across species. In garlic, alliin predominates (~85% of ACSOs), limiting propyl-group availability for APS synthesis. Conversely, onions contain significant isoalliin, promoting propyl-rich intermediates [3] [7]. Non-enzymatic factors—pH, temperature, and cellular integrity—further modulate thiosulfinate stability and APS yield [8].
Table 1: Key Enzymes in APS Biosynthesis
Enzyme | Source | Primary Substrate | Product | Role in APS Pathway |
---|---|---|---|---|
Alliinase | Allium sativum | S-allyl-L-cysteine sulfoxide | Allyl sulfenic acid | Generates allyl moiety |
Alliinase | Allium cepa | S-propyl-L-cysteine sulfoxide | Propyl sulfenic acid | Generates propyl moiety |
γ-Glutamyl transpeptidase | Both species | γ-glutamyl-S-allyl/propyl cysteine | S-allyl/propyl cysteine | Precursor activation |
Cystine lyase | Brassica spp. | S-methyl-L-cysteine sulfoxide | Methyl sulfenic acid | Analogous pathway in crucifers |
γ-Glutamyl transpeptidases (GGTs; EC 2.3.2.2) prime ACSO/PCSO biosynthesis by catalyzing the transfer of γ-glutamyl groups to cysteine derivatives, forming γ-glutamyl-S-allyl/propyl cysteine—direct precursors to ACSOs/PCSOs [2] [4]. Two human GGT isoforms (GGT1 and GGT5) exhibit distinct substrate specificities relevant to precursor metabolism:
This kinetic divergence implies GGT1 dominates glutathione recycling, indirectly regulating cysteine availability for ACSO/PCSO synthesis. GGTs also process γ-glutamyl-S-conjugates (e.g., γ-glutamyl-S-allyl cysteine) via a ping-pong mechanism:
Steric constraints govern substrate selectivity: GGTs prefer L-configured α-amino acids and γ-glutamyl donors with small alkyl chains (e.g., methyl, allyl). Bulky substituents (e.g., benzyl) reduce catalytic efficiency by >50% [6]. Inhibitors like serine-borate exploit transition-state mimicry, binding 8-fold more tightly to GGT1 than GGT5 [2] [5], potentially modulating precursor flux in planta.
Table 2: Kinetic Parameters of Human GGT Isoforms for Key Substrates
Substrate | GGT1 Km (µM) | GGT5 Km (µM) | Catalytic Efficiency (kcat/Km) | Physiological Relevance |
---|---|---|---|---|
Reduced glutathione (GSH) | 11 | 11 | High for both isoforms | Primary substrate for hydrolysis |
Oxidized glutathione (GSSG) | 9 | 43 | GGT1: High; GGT5: Low | Oxidative stress response |
Leukotriene C4 | 10.8 | 10.2 | Equivalent for both isoforms | Inflammatory mediator metabolism |
γ-Glutamyl-p-nitroanilide | 32 (rat GGT) | Not applicable | Standard assay substrate | Non-physiological probe |
Metabolomic analyses reveal stark contrasts between garlic and onion sulfur metabolisms, explaining APS distribution. Key findings from SPME-GC/MS and UPLC/MS studies:
Principal component analysis (PCA) of metabolomes confirms species-driven clustering:
The metabolic "crossroads" for APS—condensation of allyl/propyl sulfenic acids—is disfavored due to:
Table 3: Metabolite Profiles of Garlic and Onion by MS-Based Metabolomics
Metabolite Class | Allium sativum (Garlic) Abundance | Allium cepa (Onion) Abundance | Key Representatives | Detection Method |
---|---|---|---|---|
Sulfur volatiles | High (99.8% of volatiles) | Moderate (83% of volatiles) | Diallyl disulfide (garlic); Allyl methyl trisulfide (onion) | SPME-GC/MS |
γ-Glutamyl peptides | High | Low | γ-Glutamyl-S-allyl cysteine (garlic) | UPLC/MS |
Flavonoids | Low | High | Quercetin glucosides (onion) | UPLC/MS |
S-Alkyl cysteine derivatives | S-Allyl cysteine dominant | S-Propyl cysteine dominant | Alliin (garlic); Isoalliin (onion) | UPLC/MS |
APS precursors | Allyl sulfenic acid high | Propyl sulfenic acid high | Allyl propyl thiosulfinate | Indirect inference from thiosulfinate data |
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